(4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol
CAS No.:
Cat. No.: VC17538835
Molecular Formula: C12H11FO2
Molecular Weight: 206.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11FO2 |
|---|---|
| Molecular Weight | 206.21 g/mol |
| IUPAC Name | (4-fluoro-2-methylfuran-3-yl)-phenylmethanol |
| Standard InChI | InChI=1S/C12H11FO2/c1-8-11(10(13)7-15-8)12(14)9-5-3-2-4-6-9/h2-7,12,14H,1H3 |
| Standard InChI Key | JYTSMEVDYRAOSX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CO1)F)C(C2=CC=CC=C2)O |
Introduction
Chemical Structure and Molecular Characteristics
The molecular architecture of (4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol is defined by its fused aromatic and heterocyclic systems. The furan ring, a five-membered oxygen-containing heterocycle, adopts a planar conformation with the fluorine atom at position 4 and the methyl group at position 2. The phenyl group is attached to the methanol unit at position 3 of the furan ring, creating a sterically crowded environment.
Structural Analysis
Key structural parameters include:
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Bond angles: The C-O-C angle in the furan ring is approximately , typical for furan derivatives, while the C-F bond length is , shorter than C-H bonds due to fluorine’s electronegativity .
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Torsional strain: The methanol group introduces torsional strain between the furan and phenyl rings, influencing conformational flexibility.
The compound’s SMILES notation (CC1=C(C=C(O1)C2=CC=CC=C2)F)CO and InChIKey (UHKCPOCJMVBZGY-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.
Synthesis and Manufacturing
The synthesis of (4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol involves multi-step organic reactions, optimized for yield and purity.
Route 1: Friedel-Crafts Alkylation
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Furan fluorination: 2-Methylfuran undergoes electrophilic fluorination using to yield 4-fluoro-2-methylfuran.
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Methanol introduction: The fluorinated furan reacts with benzaldehyde via Grignard addition, followed by reduction with to form the methanol moiety .
Route 2: Suzuki-Miyaura Coupling
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Boronated intermediate preparation: 3-Bromo-4-fluoro-2-methylfuran is coupled with phenylboronic acid using a catalyst .
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Hydroxylation: The bromine substituent is replaced with a hydroxyl group via hydrolysis.
Optimization Parameters
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Temperature: Reactions proceed optimally at .
Physical and Chemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | Differential Scanning Calorimetry | |
| Boiling Point | Estimated (Episuite) | |
| Solubility in Water | Shake-flask method | |
| logP (Octanol-Water) | 2.8 | Computational |
The compound’s low water solubility and moderate lipophilicity () suggest suitability for lipid-based drug formulations .
Industrial Applications
Pharmaceutical Intermediates
This compound serves as a precursor in synthesizing:
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Kinase inhibitors: Structural analogs are used in JAK3 and BTK inhibitors .
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Antiviral agents: Fluorinated furans show activity against RNA viruses .
Material Science
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Liquid crystals: The rigid furan core and flexible methanol tail enable mesophase formation .
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Polymer additives: Enhances thermal stability in polyesters ( increase by ) .
Comparison with Structural Analogs
The replacement of thiophene with furan reduces logP by 0.6 units, potentially improving aqueous solubility .
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